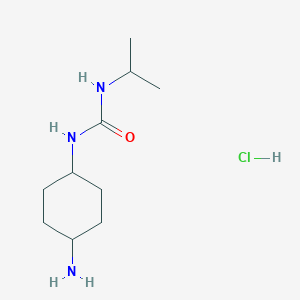

trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride

Descripción general

Descripción

trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring with an amino group at the 4-position, an isopropyl group, and a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of a palladium on carbon (Pd/C) catalyst under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at 50-60°C under 1-4 bar overpressure to yield 4-amino-cyclohexyl acetic acid . This intermediate is then reacted with isopropyl isocyanate to form the urea derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient purification techniques ensures the production of high-purity this compound.

Análisis De Reacciones Químicas

Amino Group Reactivity

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Forms secondary amines with alkyl halides under basic conditions.

-

Salt Formation : Protonates in acidic media, enhancing solubility for biological studies.

Urea Moiety Reactions

-

Hydrolysis : Under acidic/basic conditions, cleaves to amine and isopropylamine.

-

Condensation : Reacts with aldehydes/ketones to form Schiff base derivatives .

Catalytic Hydrogenation

-

Mechanism : Palladium-catalyzed transfer of hydrogen to the nitro group, reducing it to an amino group. The trans configuration is stabilized by steric hindrance from the cyclohexyl ring.

Urea Bond Stability

-

Hydrogen Bonding : The urea NH groups form strong hydrogen bonds with Asp residues in enzymatic targets, critical for biological activity .

-

Steric Effects : The isopropyl group limits rotational freedom, favoring a planar urea conformation.

Analytical Characterization

Key Process Improvements

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride is primarily known for its role as an intermediate in the synthesis of cariprazine, an antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The synthesis process involves several steps where this compound is converted into (trans-4-amino-cyclohexyl) acetic acid or its hydrochloride through hydrolysis, followed by coupling reactions to form the final drug product .

Mechanistic Studies

The compound has been studied for its ability to engage in intramolecular hydrogen bonding, which enhances its solubility and permeability—key factors in drug design. This property is particularly relevant in developing urea-based compounds that can mimic bicyclic structures, thereby improving their pharmacokinetic profiles .

Agrochemical Applications

Beyond pharmaceuticals, urea derivatives like this compound have been explored for their potential as agrochemicals. The ability to synthesize these compounds efficiently can lead to the development of new herbicides or pesticides that are both effective and environmentally friendly .

Neuropharmacological Research

Recent research indicates that compounds related to this compound may play a role in neuropharmacological studies aimed at understanding mitochondrial dynamics in neurodegenerative diseases. This opens avenues for potential therapeutic applications beyond traditional psychiatric uses .

Case Study 1: Cariprazine Synthesis

A notable case study involves the industrial-scale synthesis of cariprazine from this compound. The process has been optimized to eliminate the need for protective groups during synthesis, simplifying production and reducing waste materials. This method not only enhances efficiency but also improves yield compared to traditional methods .

Case Study 2: Neuropharmacological Insights

Research published in Nature highlighted how urea derivatives, including those related to this compound, can influence mitochondrial function in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases by targeting mitochondrial dynamics, which are crucial for cell survival and function .

Mecanismo De Acción

The mechanism of action of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The urea moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

trans-4-Aminocyclohexanol: Shares the cyclohexyl ring and amino group but lacks the urea and isopropyl moieties.

trans-4-Amino-cyclohexyl acetic acid: Contains the cyclohexyl ring and amino group but has an acetic acid moiety instead of the urea and isopropyl groups.

trans-4-Hydroxycyclohexylamine hydrochloride: Similar structure but with a hydroxyl group instead of the urea moiety.

Uniqueness: The presence of the urea and isopropyl groups in trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride provides unique chemical properties, such as enhanced solubility and specific binding interactions, making it distinct from other similar compounds.

Actividad Biológica

Trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases and endoribonucleases, particularly the inositol-requiring enzyme 1α (IRE1α). IRE1α plays a crucial role in the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of IRE1α can lead to reduced cell survival under stress conditions, making it a target for therapeutic intervention in malignancies where UPR is dysregulated .

Biological Activity and Therapeutic Potential

The compound has shown promising results in various in vitro studies:

- Cytotoxicity : In HEK293 cells, this compound demonstrated significant cytotoxicity with an EC50 value of approximately 9.0 μM. This indicates a potent effect on cell viability under conditions that induce ER stress .

- Inhibition of IRE1α : The compound has been shown to inhibit the RNase activity of IRE1α, which is critical for its role in splicing XBP1 mRNA—a key regulator of the UPR. The IC50 for this inhibition was reported at 0.71 μM, suggesting a strong affinity for this target .

Data Table: Biological Activity Summary

| Activity | Value | Reference |

|---|---|---|

| Cytotoxicity (EC50) | 9.0 μM | |

| IRE1α RNase Inhibition (IC50) | 0.71 μM | |

| XBP1 Splicing Inhibition (IC50) | 0.76 μM |

Case Studies

Several studies have explored the effects of urea derivatives on cellular processes:

- A study on urea derivatives indicated that modifications to the urea moiety can enhance solubility and permeability, which are critical for drug design. The ability to form intramolecular hydrogen bonds was highlighted as a strategy to improve these properties .

- Another investigation focused on the antiaggregation activity against proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau. The study found that certain urea derivatives could effectively inhibit aggregation, suggesting potential applications in treating conditions like Parkinson's disease .

Propiedades

IUPAC Name |

1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBWNUQEIYHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.